![molecular formula C11H13BrO B1529765 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene CAS No. 958027-81-1](/img/structure/B1529765.png)
1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene
Overview
Description
Synthesis Analysis
The synthesis pathway for [1-(bromomethyl)cyclopropyl]methanol involves the conversion of cyclopropane carboxylic acid to the corresponding alcohol via reduction, followed by bromination of the alcohol using N-bromosuccinimide (NBS) and subsequent deprotection of the resulting bromomethyl cyclopropane intermediate .Molecular Structure Analysis
The molecular formula of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene is C11H13BrO . The average mass is 241.124 Da and the monoisotopic mass is 240.014969 Da .Scientific Research Applications
Synthesis and Chemical Reactions
The precursor and derivatives of 1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene have been widely studied for their reactivity and applications in synthesizing complex molecules. For instance, cyclopropylcarboxylic acids and esters, incorporating bromophenol moieties, have been explored as inhibitors of the carbonic anhydrase enzyme, demonstrating potent inhibitory effects in nanomolar ranges against human isoenzymes (Boztaş et al., 2015). Moreover, the synthesis of hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one from 1-benzyloxy-4-bromo-2-methoxybenzene involves steps like Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization, showcasing the compound's utility in constructing bioisosteric colchicine analogues (Shishov et al., 2014).
Material Science and Polymer Research
In material science, the modification of [6,6]-phenyl-C61-butyric acid methyl ester with 3,4-bis(bromomethyl) methoxybenzene derivatives has been investigated for enhancing the performance of polymer solar cells. The new acceptor, resulting from this functional group addition, displayed a higher energy level and improved photovoltaic performance, demonstrating its potential for high-efficiency solar energy conversion (Jin et al., 2016).
Environmental and Catalytic Studies
The compound and its related structures have also been involved in environmental and catalytic studies. For instance, bromochloromethoxybenzenes found in the marine troposphere of the Atlantic Ocean indicated a mixed biogenic and anthropogenic origin for these organohalogens, suggesting their role in atmospheric chemistry (Führer & Ballschmiter, 1998). Additionally, gold-catalyzed rearrangements involving (silylcyclopropenyl)methyl ethers into (silylmethylene)cyclopropanes have been studied, contributing to the understanding of cyclopropane chemistry and its applications in synthesizing complex organic molecules (Hiault et al., 2016).
properties
IUPAC Name |
1-[1-(bromomethyl)cyclopropyl]-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIXSQYZMVDMTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Bromomethyl)cyclopropyl]-4-methoxybenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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